molecular formula C16H12N4O4 B5147046 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one

Cat. No. B5147046
M. Wt: 324.29 g/mol
InChI Key: UUGSGLXVFBYNRO-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one, also known as NBD-Cl, is a fluorescent reagent that is widely used in biochemical and biological research. It is a synthetic compound that belongs to the class of imidazobenzimidazole derivatives, which have been shown to possess a variety of biological activities. NBD-Cl is a useful tool for studying the structure and function of proteins, nucleic acids, and other biomolecules.

Mechanism of Action

The mechanism of action of 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one involves the formation of a covalent bond between the reagent and the target molecule. The reaction is typically carried out under mild conditions, and the resulting adduct is stable and can be visualized by fluorescence microscopy or spectroscopy. The fluorescence properties of 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one are due to the presence of a nitrobenzoxadiazole (NBD) chromophore, which is highly sensitive to changes in the local environment.
Biochemical and physiological effects:
9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is generally considered to be non-toxic and non-carcinogenic, and it is widely used in biochemical and biological research. However, like any chemical reagent, it should be handled with caution and appropriate safety measures should be taken. 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit protein synthesis and to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one in lab experiments include its high sensitivity, specificity, and versatility. Its fluorescence properties make it a useful tool for studying a wide range of biomolecules, and its covalent binding mechanism ensures that the labeling is stable and specific. However, there are also some limitations to using 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one, including its relatively low yield in the synthesis process and its potential for interfering with the function of the target molecule.

Future Directions

There are many potential future directions for research involving 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one. One area of interest is the development of new synthetic methods for producing 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one with higher yields and greater purity. Another area of interest is the application of 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one to the study of complex biological systems, such as live cells and tissues. Finally, there is also potential for the development of new fluorescent probes based on the 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one scaffold, which could have even greater sensitivity, specificity, and versatility than the original compound.

Synthesis Methods

The synthesis of 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one involves the reaction of 5-nitro-2-furaldehyde and ethyl-3-amino-2-oxo-3H-imidazo[1,2-a]benzimidazole-9-carboxylate in the presence of acetic anhydride and catalytic amounts of sulfuric acid. The resulting product is then treated with sodium hydroxide to obtain the final compound. The yield of this reaction is typically around 50-60%.

Scientific Research Applications

9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one is widely used as a fluorescent probe for the study of protein structure and function. It has been used to label proteins and peptides, and its fluorescence properties have been used to monitor changes in protein conformation, protein-protein interactions, and enzyme activity. 9-ethyl-3-[(5-nitro-2-furyl)methylene]-3H-imidazo[1,2-a]benzimidazol-2(9H)-one has also been used to study the structure and function of nucleic acids, including DNA and RNA.

properties

IUPAC Name

(1E)-4-ethyl-1-[(5-nitrofuran-2-yl)methylidene]imidazo[1,2-a]benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-2-18-11-5-3-4-6-12(11)19-13(15(21)17-16(18)19)9-10-7-8-14(24-10)20(22)23/h3-9H,2H2,1H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGSGLXVFBYNRO-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N3C1=NC(=O)C3=CC4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N\3C1=NC(=O)/C3=C\C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-ethyl-3-[(E)-1-(5-nitro-2-furyl)methylidene]-3H-imidazo[1,2-a][1,3]benzimidazol-2(9H)-one

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